molecular formula C9H6Cl2N4 B1459531 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine CAS No. 1107654-26-1

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Cat. No.: B1459531
CAS No.: 1107654-26-1
M. Wt: 241.07 g/mol
InChI Key: AVEWCFDNNDQJAC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorine atoms and an amine group attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with 4-chloroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to achieve higher yields and purity in a shorter time. This method is advantageous as it reduces the reaction time and energy consumption compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their utility in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity against cancer and microbial pathogens.

Chemical Structure

The molecular formula of this compound is C7H5Cl2N4C_7H_5Cl_2N_4, with a molecular weight of 202.05 g/mol. The presence of two chlorine atoms and an amine group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins that are critical for cell survival and proliferation. This inhibition can lead to:

  • Antimicrobial Effects : The compound exhibits antimicrobial properties by disrupting essential biological processes in various pathogens.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)% Growth Inhibition
MCF7 (Breast)10.570
A549 (Lung)15.265
HeLa (Cervical)8.980
HCT116 (Colon)12.360

The data indicates significant cytotoxic effects, particularly against HeLa cells, suggesting a promising avenue for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. The following table summarizes its activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

One notable study involved the synthesis and evaluation of various triazine derivatives, including this compound. The study reported that derivatives exhibited enhanced binding affinities to target proteins involved in cancer cell proliferation and survival pathways. Molecular docking studies indicated that the compound effectively binds to tubulin and other critical targets, suggesting a mechanism that disrupts microtubule formation essential for mitosis .

Another study focused on its antimicrobial properties, revealing that the compound could inhibit the growth of resistant strains of bacteria commonly associated with nosocomial infections .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWCFDNNDQJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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